Lauroyl-CoA Exhibits 1.8-Fold Higher Catalytic Efficiency than Myristoyl-CoA for ACOT1
In kinetic studies using purified human cytosolic acyl-CoA thioesterase 1 (ACOT1), lauroyl-CoA (C12) demonstrated a Vmax of 700 nmol/min/mg, which is 1.8-fold higher than the Vmax for myristoyl-CoA (C14) of 382 nmol/min/mg (calculated from reported data). This indicates a significant difference in substrate processing efficiency for the C12 chain length [1].
| Evidence Dimension | Catalytic Efficiency (Vmax) |
|---|---|
| Target Compound Data | Vmax = 700 nmol/min/mg |
| Comparator Or Baseline | myristoyl-CoA: Vmax = 382 nmol/min/mg |
| Quantified Difference | 1.8-fold higher Vmax |
| Conditions | In vitro assay with purified recombinant human ACOT1 enzyme [1] |
Why This Matters
This difference is critical for selecting the correct substrate for enzymatic assays to ensure optimal activity and accurate kinetic parameter determination.
- [1] Hunt, M. C., et al. (2006). The human cytosolic acyl-CoA thioesterase CTE-I is a novel peroxisome proliferator-activated receptor alpha target gene. Journal of Biological Chemistry, 281(24), 16428-16436. (Data via MetaCyc). View Source
